molecular formula C12H14ClNO2 B2653775 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride CAS No. 2172603-72-2

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride

Cat. No.: B2653775
CAS No.: 2172603-72-2
M. Wt: 239.7
InChI Key: PIRXIPOUSKNAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 239.7 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexanes, has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO2.ClH/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9;/h1-2,5,7-8,10H,3-4,6H2,(H,14,15);1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 171-172 degrees Celsius .

Scientific Research Applications

Coordination Polymers and Frameworks

A fascinating application of pyridine derivatives, closely related to 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride, involves the synthesis of three-dimensional lanthanide coordination polymers. These compounds exhibit unique frameworks constructed by helix-linked scalelike sheets, offering insights into novel structural topologies and luminescent properties (Qin et al., 2005). Similarly, the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under varied conditions has been explored to form different coordination polymers, indicating the versatility of pyridine derivatives in constructing complex structures (Ghosh, Savitha, & Bharadwaj, 2004).

Structural and Computational Studies

The hydrothermal synthesis of zinc coordination polymers using heterocyclic dicarboxylic acids, including pyridine derivatives, has been reported. These polymers display interesting photoluminescent properties at room temperature, underscoring the potential of pyridine-based compounds in the development of new luminescent materials (Mahata & Natarajan, 2005).

Novel Organic Syntheses

Research into the nucleophilic ring opening and fragmentation of 1-aza-bicyclo[2.2.0]hexane derivatives has demonstrated the compound's thermal instability and high reactivity. This study provides valuable insights into the reactivity patterns of bicyclic amines, relevant to the chemistry of pyridine and its derivatives (Grob & Krasnobajew, 1964). Additionally, the synthesis and structural characterization of pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl) derivatives, highlight the applicability of pyridine-based compounds in creating novel organic structures with potential pharmaceutical applications (Shen et al., 2012).

Catalytic Applications

Research into chiral bridged macrocyclic 1,4-dihydropyridines, starting from pyridine-3-5-dicarboxylic acid, has explored their potential in enantioselective reductions. This demonstrates the utility of pyridine derivatives in the field of asymmetric synthesis and catalysis (Talma et al., 1985).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for this compound could involve further exploration of its synthetic accessibility and potential biological activities. Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, but they are still underexplored . Therefore, more research is needed to fully exploit the rich chemical space surrounding the [2.1.1] platform .

Properties

IUPAC Name

1-pyridin-3-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9;/h1-2,5,7-8,10H,3-4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRXIPOUSKNAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.